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Compound of Interest

Compound Name: AF-2785

Cat. No.: B1665034 Get Quote

Introduction

AF-2785, systematically named N-(3-(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)-4-

hydroxynaphthalen-1-yl)-4-fluorobenzenesulfonamide, is a potent inhibitor of the Cystic Fibrosis

Transmembrane Conductance Regulator (CFTR) protein. Its complex molecular architecture,

featuring a benzothiadiazine dioxide core linked to a sulfonamide-substituted aminonaphthol

moiety, necessitates a multi-step synthetic approach. This technical guide provides a

comprehensive overview of a plausible synthetic route to AF-2785, drawing upon established

methodologies for the synthesis of its key structural components. While a direct, published

synthesis of AF-2785 is not currently available, this document outlines a logical and feasible

pathway for its preparation, intended to guide researchers and drug development

professionals.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis of AF-2785 suggests a convergent synthesis strategy. The molecule

can be disconnected at the sulfonamide bond, leading to two key intermediates: 4-amino-1-

naphthol and a 3-substituted-4H-1,2,4-benzothiadiazine-1,1-dioxide bearing a 4-

fluorobenzenesulfonyl chloride group. Further disconnection of the benzothiadiazine dioxide

intermediate points to 2-aminobenzenesulfonamide and a suitable three-carbon synthon as

starting materials.

Proposed Synthetic Pathway
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The proposed forward synthesis involves three main stages:

Synthesis of the 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Core: This stage focuses on the

construction of the heterocyclic core of the molecule.

Synthesis of the Aminonaphthol Sulfonamide Moiety: This involves the preparation of the

substituted aminonaphthol and its subsequent sulfonylation.

Final Coupling Reaction: The final step involves the coupling of the two key intermediates to

yield the target molecule, AF-2785.

Experimental Protocols

The following protocols are based on established and published procedures for analogous

chemical transformations.

Stage 1: Synthesis of the 4H-1,2,4-Benzothiadiazine 1,1-Dioxide Core

Step 1.1: Synthesis of 3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide

A common method for the synthesis of 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxides

involves the cyclization of 2-aminobenzenesulfonamide with a cyanating agent.

Reaction: 2-Aminobenzenesulfonamide is reacted with cyanamide in the presence of a

dehydrating agent and a catalyst.

Reagents and Solvents:

2-Aminobenzenesulfonamide

Cyanamide

Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

Solvent: Dioxane or sulfolane

Procedure:
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To a stirred solution of 2-aminobenzenesulfonamide in an appropriate solvent, add the

cyanating agent.

The dehydrating agent is added portion-wise at a controlled temperature.

The reaction mixture is heated to reflux for several hours until completion, as monitored by

Thin Layer Chromatography (TLC).

After cooling, the reaction mixture is poured into ice water and neutralized with a suitable

base (e.g., sodium bicarbonate).

The resulting precipitate is collected by filtration, washed with water, and dried.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water).

Stage 2: Synthesis of the Aminonaphthol Sulfonamide Moiety

Step 2.1: Synthesis of 4-Amino-1-naphthol

4-Amino-1-naphthol can be prepared from 1-naphthol via nitrosation followed by reduction.

Reaction: 1-Naphthol is first reacted with sodium nitrite in an acidic medium to form 4-

nitroso-1-naphthol, which is then reduced to 4-amino-1-naphthol.

Reagents and Solvents:

1-Naphthol

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Reducing agent: Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation (H₂/Pd-C)

Solvent: Water, Ethanol

Procedure:
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Dissolve 1-naphthol in aqueous HCl.

Cool the solution in an ice bath and add a solution of sodium nitrite dropwise while

maintaining the temperature below 5 °C.

Stir the reaction mixture for 1-2 hours.

To the resulting suspension of 4-nitroso-1-naphthol, add the reducing agent portion-wise

until the color of the solution changes, indicating the completion of the reduction.

The product, 4-amino-1-naphthol, may precipitate from the solution upon cooling or after

adjusting the pH.

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2.2: Synthesis of N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide

This step involves the sulfonylation of 4-amino-1-naphthol with 4-fluorobenzenesulfonyl

chloride.

Reaction: The amino group of 4-amino-1-naphthol reacts with 4-fluorobenzenesulfonyl

chloride in the presence of a base.

Reagents and Solvents:

4-Amino-1-naphthol

4-Fluorobenzenesulfonyl chloride

Base: Pyridine, triethylamine, or sodium bicarbonate

Solvent: Dichloromethane (DCM), chloroform, or tetrahydrofuran (THF)

Procedure:

Dissolve 4-amino-1-naphthol in the chosen solvent and add the base.
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Cool the mixture in an ice bath and add a solution of 4-fluorobenzenesulfonyl chloride in

the same solvent dropwise.

Allow the reaction to warm to room temperature and stir until completion (monitored by

TLC).

Wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by

a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

The crude product can be purified by column chromatography on silica gel.

Stage 3: Final Coupling Reaction to Synthesize AF-2785

The final step connects the two key intermediates. This is a proposed nucleophilic aromatic

substitution reaction where the sulfonamide nitrogen of the aminonaphthol moiety displaces a

suitable leaving group on the benzothiadiazine dioxide core. For this to be feasible, the 3-

amino-4H-1,2,4-benzothiadiazine 1,1-dioxide from Step 1.1 would need to be converted to a

derivative with a good leaving group at the 3-position (e.g., a halogen or a sulfonyl group). A

plausible approach is a Sandmeyer-type reaction on the 3-amino group to introduce a chloro or

bromo substituent.

Step 3.1 (Hypothetical): Synthesis of 3-Chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

Reaction: Diazotization of 3-amino-4H-1,2,4-benzothiadiazine 1,1-dioxide followed by

reaction with a chloride source.

Reagents:

3-Amino-4H-1,2,4-benzothiadiazine 1,1-dioxide

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl)

Copper(I) chloride (CuCl)
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Procedure:

Suspend the 3-amino compound in aqueous HCl and cool to 0-5 °C.

Add a solution of sodium nitrite dropwise.

Add the resulting diazonium salt solution to a solution of CuCl in HCl.

Warm the reaction mixture to room temperature and then heat gently to drive the reaction

to completion.

Extract the product with an organic solvent, wash, dry, and purify.

Step 3.2 (Hypothetical): Synthesis of AF-2785

Reaction: Nucleophilic aromatic substitution of the 3-chloro group on the benzothiadiazine

dioxide with the sulfonamide nitrogen of N-(4-hydroxy-1-naphthalenyl)-4-

fluorobenzenesulfonamide.

Reagents and Solvents:

3-Chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide

N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide

Base: A non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate

(K₂CO₃)

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide

(DMSO)

Procedure:

To a solution of N-(4-hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide in the chosen

solvent, add the base at room temperature.

Stir the mixture for a short period to form the corresponding anion.
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Add a solution of 3-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide in the same solvent.

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the

progress by TLC or LC-MS.

After completion, cool the reaction mixture and pour it into water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate.

Purify the final product by column chromatography or preparative HPLC.

Data Presentation

Since no direct experimental data for the synthesis of AF-2785 is available, the following tables

summarize representative quantitative data for analogous reactions found in the chemical

literature.

Table 1: Representative Yields for the Synthesis of 4H-1,2,4-Benzothiadiazine 1,1-Dioxides

Starting
Material

Reagents Product Yield (%) Reference

2-

Aminobenzenesu

lfonamide

Benzaldehyde,

NaHSO₃

(Microwave)

3-Phenyl-4H-

1,2,4-

benzothiadiazine

-1,1-dioxide

85

2-

Aminobenzenesu

lfonamide

Trifluoroacetic

acid (Microwave)

3-

Trifluoromethyl-

4H-1,2,4-

benzothiadiazine

-1,1-dioxide

78

Table 2: Representative Yields for the Synthesis of N-Aryl Sulfonamides
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Amine
Sulfonyl
Chloride

Product Yield (%) Reference

Aniline

p-

Toluenesulfonyl

chloride

N-Phenyl-p-

toluenesulfonami

de

95
General

Knowledge

4-Fluoroaniline
Benzenesulfonyl

chloride

N-(4-

Fluorophenyl)be

nzenesulfonamid

e

92
General

Knowledge

Table 3: Representative Yields for the Synthesis of Aminonaphthols

Starting
Material

Reaction Type Product Yield (%) Reference

1-Naphthol
Nitrosation and

Reduction

4-Amino-1-

naphthol
>80

General

Knowledge

2-Naphthol,

Benzaldehyde,

Ammonia

Betti Reaction

1-

(Amino(phenyl)m

ethyl)-2-naphthol

90 [1]
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2-Aminobenzenesulfonamide 3-Amino-4H-1,2,4-benzothiadiazine
1,1-dioxide

Cyclization

Cyanamide

1-Naphthol 4-Amino-1-naphthol

Nitrosation,
Reduction

4-Fluorobenzenesulfonyl
chloride

N-(4-Hydroxy-1-naphthalenyl)-4-fluorobenzenesulfonamide

3-Chloro-4H-1,2,4-benzothiadiazine
1,1-dioxide

Sandmeyer
Reaction

Sulfonylation

AF-2785
Coupling (SNAr)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for the CFTR inhibitor AF-2785.

Conclusion

This technical guide outlines a feasible and logical synthetic pathway to the CFTR inhibitor AF-
2785. By leveraging well-established chemical transformations for the construction of the

benzothiadiazine dioxide core and the sulfonamide-substituted aminonaphthol moiety, this

guide provides a solid foundation for the laboratory synthesis of this and structurally related

compounds. The provided protocols and representative data serve as a valuable resource for

researchers in the field of medicinal chemistry and drug development. Further optimization of

reaction conditions would be necessary to achieve high overall yields and purity of the final

product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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